molecular formula C25H23NO5S B2401006 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866725-77-1

3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one

Cat. No.: B2401006
CAS No.: 866725-77-1
M. Wt: 449.52
InChI Key: LDYICYAZTBRHAH-UHFFFAOYSA-N
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Description

The compound is a quinolinone derivative with benzenesulfonyl, dimethoxy, and methylphenylmethyl substituents . Quinolinones are a class of organic compounds with a wide range of biological activities and are often used in medicinal chemistry .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various methods including C-C and C-N bond forming strategies . For instance, benzenesulfonic acid derivatives can be synthesized as competitive inhibitors of human neutrophil elastase (hNE) .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research has shown interest in the synthesis and reactivity of compounds related to 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one, exploring their potential in creating novel chemical entities. For instance, studies on nucleophilic reactions of benzenesulfonyloxy derivatives have contributed to understanding their behavior under various conditions, facilitating the design of new synthetic pathways for heterocyclic compounds (Hamby & Bauer, 1987). Additionally, the synthesis of dimethoxy and trimethoxy quinolines has been explored, highlighting methods for introducing methoxy groups into the quinoline ring, which is relevant for the structural modification of related compounds (Stuart et al., 1987).

Biological Applications

The biological activities of compounds featuring the benzenesulfonyl and quinoline motifs have been a subject of study, with findings indicating potential anticancer and radioprotective properties. For example, novel quinoline derivatives have been evaluated for their anticancer activity, showing promising results against various cancer cell lines (Ghorab et al., 2008). These studies underscore the importance of structural features such as the benzenesulfonyl group in mediating biological effects, which could inform the development of new therapeutic agents.

Fluorescence and Sensing Applications

Research into the design and synthesis of fluorescent probes based on quinoline derivatives has demonstrated the utility of such compounds in sensing applications, particularly for the detection of metal ions. The development of a fluorescent probe for Zn2+ ions showcases the application of benzenesulfonyl-caged quinoline derivatives in bioimaging and cellular studies, offering insights into the dynamic processes involving metal ions in biological systems (Ohshima et al., 2010).

Properties

IUPAC Name

3-(benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-17-9-7-8-10-18(17)15-26-16-24(32(28,29)19-11-5-4-6-12-19)25(27)20-13-22(30-2)23(31-3)14-21(20)26/h4-14,16H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYICYAZTBRHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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